(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol
CAS No.:
Cat. No.: VC13773399
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
![(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol -](/images/structure/VC13773399.png)
Specification
Molecular Formula | C7H10N2O2 |
---|---|
Molecular Weight | 154.17 g/mol |
IUPAC Name | 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethanol |
Standard InChI | InChI=1S/C7H10N2O2/c10-4-6-3-9-2-1-8-7(9)5-11-6/h1-2,6,10H,3-5H2 |
Standard InChI Key | RCJCMJGBSTUODK-UHFFFAOYSA-N |
SMILES | C1C(OCC2=NC=CN21)CO |
Canonical SMILES | C1C(OCC2=NC=CN21)CO |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substituents
(6,8-Dihydro-5H-imidazo[2,1-c] oxazin-6-yl)methanol consists of a bicyclic system where an imidazole ring (positions 1–3) is fused to a 1,4-oxazine ring (positions 4–8). The hydroxymethyl group (-CHOH) is attached to the oxazine ring at position 6, as confirmed by its IUPAC name: (5,6-dihydro-8H-imidazo[2,1-c] oxazin-6-yl)methanol . The SMILES notation and InChIKey further delineate its connectivity (Figure 1).
Table 1: Structural identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 1628636-87-2 | |
Molecular Formula | ||
IUPAC Name | (5,6-dihydro-8H-imidazo[2,1-c] oxazin-6-yl)methanol | |
SMILES | OCC(OC1)CN2C1=NC=C2 | |
InChIKey | FGQQANPZDFWDOK-UHFFFAOYSA-N |
Physicochemical Properties
Stability and Reactivity
The hydroxymethyl group may participate in hydrogen bonding and oxidation reactions, necessitating storage under inert conditions. No stability issues are reported by suppliers , though standard practices for alcohol-containing heterocycles recommend protection from moisture and light.
Analytical and Spectroscopic Characterization
Mass Spectrometry
Collision cross-section (CCS) values predicted by ion mobility spectrometry provide insights into its gas-phase behavior (Table 2) . These metrics aid in liquid chromatography-mass spectrometry (LC-MS) method development for quality control.
Table 2: Predicted collision cross-sections (Ų)
Adduct | m/z | CCS |
---|---|---|
[M+H]+ | 155.08151 | 130.3 |
[M+Na]+ | 177.06345 | 141.7 |
[M+NH4]+ | 172.10805 | 138.5 |
Nuclear Magnetic Resonance (NMR)
Though experimental NMR data are lacking, computational tools predict characteristic signals:
-
NMR: Resonances for oxazine methylene (δ 3.5–4.5 ppm), imidazole protons (δ 6.8–7.2 ppm), and hydroxymethyl groups (δ 4.0–4.3 ppm).
-
NMR: Oxazine carbons (δ 60–70 ppm), imidazole carbons (δ 120–140 ppm), and alcohol-bearing carbon (δ 65 ppm).
Supplier | Quantity | Price (€) | Purity |
---|---|---|---|
Reagentia | 25 mg | 288.04 | 95% |
Reagentia | 50 mg | 584.55 | 95% |
AChemBlock | 100 mg | Undisclosed | 95% |
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